molecular formula C6H7BrN2 B111386 (6-Bromopyridin-3-yl)methanamine CAS No. 120740-10-5

(6-Bromopyridin-3-yl)methanamine

カタログ番号: B111386
CAS番号: 120740-10-5
分子量: 187.04 g/mol
InChIキー: AMCICDDTKARWJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Bromopyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and a methanamine group is attached to the 3rd position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions:

    Bromination of Pyridine: The synthesis of (6-Bromopyridin-3-yl)methanamine typically begins with the bromination of pyridine. Pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

    Aminomethylation: The brominated pyridine is then subjected to aminomethylation. This involves the reaction of the brominated compound with formaldehyde and ammonia or a primary amine under basic conditions to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Types of Reactions:

    Substitution Reactions: (6-Bromopyridin-3-yl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxypyridines, alkoxypyridines, or thiopyridines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Various amines.

    Coupling Products: Biaryl compounds or other complex structures.

科学的研究の応用

Chemistry:

    Building Block: (6-Bromopyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of (6-Bromopyridin-3-yl)methanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

  • (6-Chloropyridin-3-yl)methanamine
  • (6-Fluoropyridin-3-yl)methanamine
  • (6-Methoxypyridin-3-yl)methanamine
  • (6-Methylpyridin-3-yl)methanamine

Comparison:

  • Halogen Substitution: Compounds with different halogen substitutions (chlorine, fluorine) exhibit varying reactivity and binding properties due to differences in electronegativity and size.
  • Functional Group Variation: Substituents like methoxy or methyl groups can alter the electronic properties of the pyridine ring, affecting the compound’s reactivity and interactions with other molecules.
  • Unique Properties: (6-Bromopyridin-3-yl)methanamine is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding, potentially enhancing its binding affinity in biological systems.

生物活性

(6-Bromopyridin-3-yl)methanamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C6_6H7_7BrN
Molecular Weight : 188.02 g/mol
Density : 1.7 ± 0.1 g/cm³
Melting Point : 48-51 °C
Boiling Point : 314.3 ± 27.0 °C at 760 mmHg
Flash Point : 143.9 ± 23.7 °C

These properties suggest that this compound is a stable compound with potential for various chemical reactions, particularly in biological contexts.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : This compound has shown effectiveness against various pathogens, including bacteria and viruses, making it a candidate for antibiotic development .
  • Anticancer Potential : Research indicates that it may influence apoptosis and cell cycle regulation, which are critical pathways in cancer biology .
  • Neuropharmacological Effects : It has been implicated in neuronal signaling pathways, suggesting potential applications in treating neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound can be categorized as follows:

  • Receptor Interaction : The compound interacts with various receptors, including GPCRs (G Protein-Coupled Receptors), which are pivotal in mediating cellular responses to external signals .
  • Enzyme Inhibition : It acts as an inhibitor for several metabolic enzymes and proteases, which can disrupt critical biochemical pathways in pathogens or cancer cells .
  • Signaling Pathway Modulation : The compound has been shown to affect major signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are vital for cell growth and survival .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

CompoundStructural FeaturesBiological Activity
This compoundBromine at position 6Antimicrobial, anticancer
4-(Aminomethyl)pyridineSingle pyridine ring with amineLower antimicrobial activity
5-Bromo-2-(methylamino)pyridineBromine at a different positionDifferent reactivity profile

The presence of the bromine atom significantly enhances the reactivity and potential interactions with biological targets compared to analogs without halogen substitutions .

Case Studies

  • Antimicrobial Efficacy Study :
    A study investigated the antimicrobial properties of this compound against various strains of bacteria and fungi. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a new antibiotic agent .
  • Cancer Cell Line Assay :
    In vitro assays on cancer cell lines demonstrated that this compound induced apoptosis through activation of caspase pathways. The compound showed IC50_{50} values in the low micromolar range, indicating potent anticancer activity .
  • Neuroprotective Studies :
    Research into the neuroprotective effects of this compound revealed its ability to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures, supporting its potential use in treating neurodegenerative diseases like Alzheimer's .

特性

IUPAC Name

(6-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCICDDTKARWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625702
Record name 1-(6-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-10-5
Record name 1-(6-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Bromopyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reaction procedure of Reference Example 3 was repeated except that N-(6-bromo-3-pyridylmethyl)phthalimide was used in lieu of N-(6-chloro-3-pyridylmethyl)phthalimide, to give the title compound as pale yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add dropwise a solution of 2-bromo-pyridine-5-carbaldehyde oxime (0.5 g, 2.487 mmol) in DME (10 mL) to a solution of titanium(IV) chloride (0.573 mL, 5.223 mmol) and sodium borohydride (395 mg, 10.445 mmol) in DME (20 mL) at 0° C. Allow the mixture to warm to room temperature and stir for 3 h. Add water and remove the solvent in vacuo. Basify the mixture to pH 12 with 1N aqueous NaOH and extract with dichloromethane. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to afford the desired intermediate (340 mg, 73%) that was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.573 mL
Type
catalyst
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。